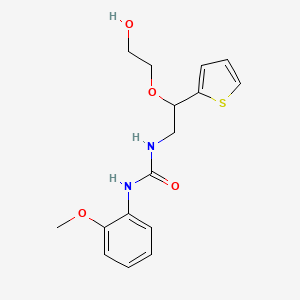

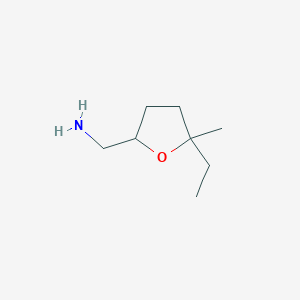

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as THU, is a synthetic compound that has shown promising results in scientific research. THU is a urea derivative that has been studied extensively for its potential use in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) synthesized and evaluated a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. These compounds, with optimized spacer length and conformational flexibility, showed high inhibitory activities, potentially useful in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

Thalluri et al. (2014) demonstrated the synthesis of ureas using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method provides a cost-effective and environmentally friendly way to convert carboxylic acids to ureas, which could be beneficial in various pharmaceutical and chemical syntheses (Thalluri et al., 2014).

Antiparkinsonian Activity of Urea and Thiourea Derivatives

Azam et al. (2009) investigated 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives for their antiparkinsonian activity. Their findings suggest these compounds' potential in developing new treatments for Parkinson's disease (Azam et al., 2009).

Directed Lithiation of Urea Derivatives

Smith et al. (2013) studied the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showing the potential for high yields of substituted products. This research is significant in the field of organic synthesis, particularly in the development of novel compounds (Smith et al., 2013).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Sujayev et al. (2016) synthesized cyclic urea derivatives and tested them for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to Alzheimer's disease. Their research contributes to the understanding of potential therapeutic agents for neurodegenerative diseases (Sujayev et al., 2016).

Antimicrobial Activities of Urea Derivatives

Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, a type of urea derivative, and tested their antimicrobial activities. This study is significant in the search for new antimicrobial agents (Sharma et al., 2004).

Role of Urea Derivatives in Cardiac Protection

Hashimoto et al. (2001) investigated the effects of a urea derivative, T-0970, as a free radical scavenger in reducing myocardial infarct size. This study provides insights into potential treatments for cardiac diseases (Hashimoto et al., 2001).

Synthesis of Water-Soluble Polymers from Urea Derivatives

Han et al. (2003) conducted a study on the anionic polymerizations of methacrylate monomers, including those derived from urea, to synthesize water-soluble polymers. These findings are relevant in materials science, particularly for applications requiring specific solubility properties (Han et al., 2003).

Urea Derivatives as Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) explored trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, which could have implications in the treatment of obesity and related metabolic disorders (Fotsch et al., 2001).

Antitumor Activities of Urea Derivatives

Hu et al. (2018) studied the antitumor activity of a specific urea derivative, highlighting its potential in cancer treatment and drug development (Hu et al., 2018).

Eigenschaften

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-21-13-6-3-2-5-12(13)18-16(20)17-11-14(22-9-8-19)15-7-4-10-23-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLDBBBCDCXPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2585342.png)

![2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride](/img/structure/B2585343.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585344.png)

![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2585352.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)

![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)

![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)